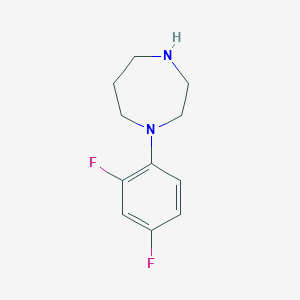

1-(2,4-Difluorophenyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Difluorophenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2,4-Difluorophenyl)-1,4-diazepane, and how are they experimentally determined?

Answer: The compound's physicochemical properties, such as molecular weight (222.26 g/mol), formula (C₁₂H₁₅F₂N₂), and solubility, are critical for experimental design. These are typically determined via:

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for molecular weight and structural confirmation.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Thermogravimetric analysis (TGA) for thermal stability.

Q. What synthetic routes are commonly employed for 1,4-diazepane derivatives, and how can they be optimized for this compound?

Answer: Synthesis typically involves multi-step organic reactions , such as:

Ring-closing strategies : Cyclization of diamines with carbonyl reagents (e.g., fluorobenzoyl chloride) under reflux conditions .

Catalytic hydrogenation : For reducing intermediates (e.g., imine to amine) using palladium or platinum catalysts .

Purification : Column chromatography or recrystallization for isolating high-purity products .

Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time.

- Employ computational modeling (e.g., DFT calculations) to predict reactivity of fluorophenyl substituents .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 2,4-difluorophenyl vs. monoflurophenyl) influence the biological activity of 1,4-diazepane derivatives?

Answer: Fluorination enhances lipophilicity and metabolic stability , impacting receptor binding. For example:

- 2,4-Difluorophenyl groups increase electron-withdrawing effects, modulating π-π stacking interactions with target proteins .

- Comparative assays (e.g., enzyme inhibition studies) between fluorinated and non-fluorinated analogs reveal differences in IC₅₀ values .

Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying fluorine positions and test against biological targets .

- X-ray crystallography : Resolve ligand-protein complexes to map fluorine interactions .

Q. How can researchers resolve contradictions in reported biological data for 1,4-diazepane derivatives?

Answer: Contradictions may arise from assay variability or impurity profiles . Solutions include:

Standardized protocols : Adopt uniform assay conditions (e.g., cell lines, incubation times) .

Meta-analysis : Aggregate data from multiple studies to identify trends .

Advanced characterization : Use LC-MS/MS to verify compound identity and purity in biological samples .

Case Study :

- Discrepancies in cytotoxicity data may stem from residual solvents (e.g., DMSO) affecting cell viability. Quantify solvents via gas chromatography (GC) .

Q. What computational tools are recommended for predicting the reactivity and stability of this compound in drug design?

Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies and frontier molecular orbitals to predict degradation pathways .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess membrane permeability .

- ADMET Prediction Software : Tools like Schrödinger’s QikProp or SwissADME estimate pharmacokinetic properties (e.g., logP, BBB penetration) .

Example Workflow :

Optimize geometry using Gaussian 16 .

Simulate solvation effects with COSMO-RS .

Validate predictions with in vitro assays .

Q. Methodological Guidance for Experimental Design

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

Answer:

- In vitro assays :

- Microsomal stability tests : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .

- CYP450 inhibition assays : Identify metabolic enzyme interactions .

- In silico tools : Use MetaSite to predict metabolic hotspots .

Critical Parameters :

- Control pH and temperature to mimic physiological conditions.

- Include positive controls (e.g., verapamil for CYP3A4 activity) .

Properties

Molecular Formula |

C11H14F2N2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H14F2N2/c12-9-2-3-11(10(13)8-9)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |

InChI Key |

HRZQZKATRMWZBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.